3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3,4-Difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a fluorinated benzamide derivative featuring a thienopyrazole core. Its structure includes a 3,4-difluorobenzamide group attached to the nitrogen of a thieno[3,4-c]pyrazol-3-yl scaffold, which is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-11-2-4-12(5-3-11)24-17(13-8-26-9-16(13)23-24)22-18(25)10-1-6-14(20)15(21)7-10/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXLNJRCTOAZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and benzamide groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and functional implications.
Substituent Variations in the Benzamide Group
The 3,4-difluorobenzamide moiety distinguishes the target compound from analogs with non-fluorinated or differently substituted benzamide groups:
- N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide (): Replaces the benzamide with a butanamide chain.
- 4-Methoxybenzamide derivative (): Substitutes 3,4-difluoro with a methoxy group, introducing electron-donating properties. This may alter solubility and hydrogen-bonding interactions compared to the electron-withdrawing fluorine atoms in the target compound .
Modifications in the Sulfonamide/Sulfamoyl Region
Several analogs incorporate sulfonamide or sulfamoyl groups, which influence solubility and pharmacokinetics:
- 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (): The diethylsulfamoyl group enhances hydrophilicity and may improve metabolic stability compared to the lipophilic difluorobenzamide group in the target compound .
- N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide (): Incorporates a morpholine sulfonyl group, which could modulate target selectivity through steric and electronic effects .
Core Scaffold and Tautomerism
The thieno[3,4-c]pyrazol core is shared across multiple analogs, but substituent positions and tautomeric equilibria vary:
- Triazole-thione derivatives (): Synthesized compounds exhibit tautomerism between thiol and thione forms. The target compound’s thienopyrazole core lacks this tautomerism, suggesting greater conformational rigidity .
- Pyrazolo[3,4-d]pyrimidin derivatives (): Replace the thienopyrazole with a pyrazolopyrimidine scaffold, altering π-stacking interactions and heterocyclic reactivity .
Structural and Spectral Analysis
Key spectral data from highlight structural distinctions:
- IR Spectroscopy: The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s benzamide carbonyl signal. The C=S stretching (~1247–1255 cm⁻¹) in thione tautomers further differentiates them from non-sulfur analogs .
- NMR Data : Protons on the 4-fluorophenyl group in the target compound resonate at distinct δ values compared to analogs with electron-donating substituents (e.g., methoxy in ) .
Data Table: Comparative Overview
Biological Activity
3,4-Difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel compound with potential therapeutic applications. Its structure includes a thieno[3,4-c]pyrazole moiety, which has been recognized for various biological activities. This article provides an overview of its biological activity based on recent research findings.
Chemical Structure
The compound can be described by the following IUPAC name:
- IUPAC Name : 3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth:
- Mechanism : Inhibition of kinases such as BRAF(V600E) and EGFR has been documented in studies involving pyrazole derivatives. These targets are crucial in proliferation and survival signaling in cancer cells .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives can modulate inflammatory responses. The compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 has been noted:
- Case Study : A related pyrazole derivative demonstrated significant inhibition of LPS-induced nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been tested against various bacterial strains with notable results:
- Research Findings : In vitro assays revealed that certain pyrazole derivatives exhibit moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3,4-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Substituent Variability : Variations in the aromatic rings can significantly affect binding affinity to biological targets .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
